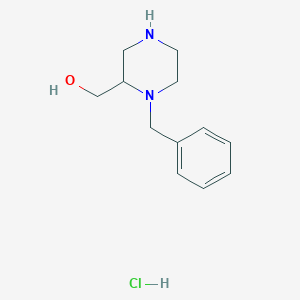

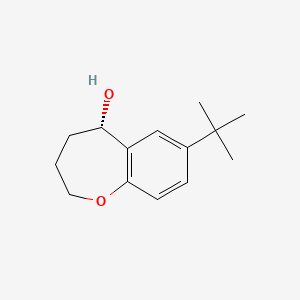

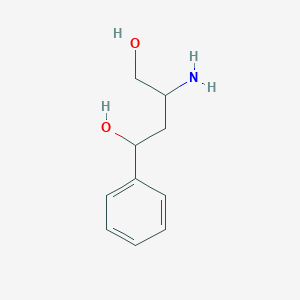

![molecular formula C18H20O4 B1376621 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropansäure CAS No. 1423024-52-5](/img/structure/B1376621.png)

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or esters, which are valuable building blocks in organic synthesis . For instance, 3-Benzyloxyphenylboronic acid is used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation.Wissenschaftliche Forschungsanwendungen

Hemmung der Tubulin-Polymerisation

Diese Verbindung wurde bei der Entwicklung und Synthese von Konjugaten eingesetzt, die eine inhibitorische Aktivität gegen die Tubulin-Polymerisation aufweisen. Eine solche Aktivität ist entscheidend für die Entwicklung potenzieller Antikrebsmittel, da sie den mitotischen Prozess in Krebszellen stören und so zu Apoptose führen kann . So haben bestimmte Konjugate, die den Benzyloxyphenyl-Rest enthalten, eine signifikante Zytotoxizität gegenüber Brust-, Gebärmutterhals- und Prostatakrebszelllinien gezeigt, ohne normale Zelllinien zu beeinflussen .

EGFR-TK-Targeting für die Antikrebstherapie

Derivate dieser Verbindung wurden als Teil neuer Oxadiazol- und Pyrazolin-Derivate synthetisiert, die als Antiproliferationsmittel wirken und EGFR-TK (Epidermaler Wachstumsfaktor-Rezeptor-Tyrosinkinase) angreifen. Diese Derivate haben eine potente Antikrebsaktivität gegenüber verschiedenen menschlichen Krebszelllinien gezeigt, darunter HCT116, HepG-2 und MCF7, und sind gleichzeitig gegenüber normalen Zellen sicher . Die EGFR-TK ist ein kritisches Ziel in der Krebstherapie, da sie eine Rolle bei der Kontrolle der Zellproliferation und -differenzierung spielt.

EGFR-Kinase-Hemm-Aktivität

Die Benzyloxyphenylgruppe wurde in neue Serien von Bipyrazol-Derivaten integriert, die auf ihre EGFR-Kinase-Hemm- und Antiproliferationsaktivität gegenüber menschlichen Krebszelllinien wie MCF-7, A549, HCT-116 und SiHa untersucht wurden . Die Hemmung der EGFR-Kinase ist ein vielversprechender Ansatz in der Krebsbehandlung, da sie zur Unterdrückung des Wachstums und der Proliferation von Krebszellen führen kann.

Synthese von substituierten Benzoesäuren

In der organischen Synthese kann die Benzyloxyphenylgruppe zur Herstellung von substituierten Benzoesäuren durch oxidative Degradation von Alkylseitenketten verwendet werden. Dieser Prozess wird typischerweise mit heißen sauren Permanganatlösungen oder katalytischen Luftoxidation durchgeführt, die in der industriellen organischen Synthese von großer Bedeutung sind .

Molekular-Docking-Studien

Die Derivate der Verbindung wurden in Molekular-Docking-Studien eingesetzt, um ihre Bindungsmodi an verschiedenen aktiven Zentren von Proteinen vorherzusagen. Diese Anwendung ist in der Medikamentenentwicklung und -entdeckung von entscheidender Bedeutung, da sie zum Verständnis der Wechselwirkung zwischen potenziellen Medikamentenkandidaten und ihren Zielproteinen beiträgt .

Entwicklung von Pyrazol-Hybrid-Chalkon-Konjugaten

Pyrazol-Hybrid-Chalkon-Konjugate, die die Benzyloxyphenylgruppe enthalten, wurden für ihr Potenzial als Antikrebsmittel entwickelt und synthetisiert. Diese Konjugate wurden charakterisiert und auf ihre Zytotoxizität und ihre hemmende Wirkung auf die Tubulin-Polymerisation untersucht, was ihre Vielseitigkeit in der medizinisch-chemischen Anwendung unterstreicht .

Antiproliferative Mittel in der Krebsforschung

Das Gerüst der Verbindung wurde in die Entwicklung von Antiproliferationsmitteln integriert, die auf ihre Wirksamkeit gegenüber verschiedenen Krebszelllinien untersucht werden. Diese Studien tragen zu der laufenden Forschung bei, neue und wirksame Behandlungen für Krebs zu finden .

Freiradikalreaktionen in der organischen Chemie

Die Benzyloxyphenylgruppe ist auch bedeutsam bei der Untersuchung von Freiradikalreaktionen, insbesondere an der benzylischen Position. Das Verständnis dieser Reaktionen ist für die Entwicklung neuer synthetischer Methoden in der organischen Chemie unerlässlich .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that similar compounds can undergo reactions such as nucleophilic acyl substitution .

Biochemical Pathways

Similar compounds have been involved in reactions such as the suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been known to cause changes at the molecular level, such as the formation of oximes and hydrazones .

Action Environment

It’s known that environmental factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .

Biochemische Analyse

Biochemical Properties

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzyloxy group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with amino acid residues in proteins. These interactions can influence the activity of enzymes such as oxidoreductases and transferases, which are involved in various metabolic pathways . Additionally, the compound’s structure allows it to act as a competitive inhibitor for certain enzymes, thereby modulating their activity and affecting biochemical reactions.

Cellular Effects

The effects of 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid on cellular processes are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . By affecting these enzymes, 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid can alter the phosphorylation status of proteins, leading to changes in gene expression and cellular responses. Furthermore, the compound can impact cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle, thereby influencing energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid exerts its effects through various binding interactions and enzyme modulation. The benzyloxy group can form π-π interactions with aromatic residues in proteins, while the hydroxy group can engage in hydrogen bonding with polar amino acids . These interactions can stabilize the binding of the compound to enzyme active sites, leading to inhibition or activation of enzymatic activity. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. The modulation of enzyme activity by 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid can result in changes in gene expression, as certain enzymes are involved in transcriptional regulation and epigenetic modifications.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation over time . The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving glucose tolerance . At high doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These findings highlight the importance of dosage optimization in the therapeutic application of 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid.

Metabolic Pathways

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 oxidases and transferases play a crucial role in the metabolism of 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid, influencing its pharmacokinetics and pharmacodynamics.

Eigenschaften

IUPAC Name |

3-hydroxy-2,2-dimethyl-3-(4-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11,16,19H,12H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTLDDCFPJNPJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

amine hydrochloride](/img/structure/B1376545.png)